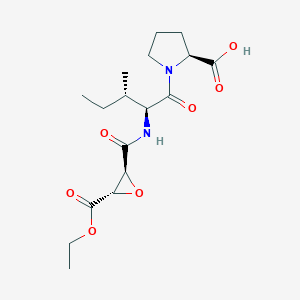
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, also known as ECI, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields. ECI has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent cell death. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of misfolded proteins and subsequent activation of the caspase cascade. This compound has also been shown to promote cell proliferation and differentiation by activating the ERK1/2 and AKT signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death. Physiologically, this compound has been shown to induce apoptosis in cancer cells, promote cell proliferation and differentiation, and enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its specificity for proteasome inhibition. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasome inhibition in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in normal cells at high concentrations, making it important to use appropriate dosages in lab experiments.
Zukünftige Richtungen
For the study of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline include the development of this compound-based drug delivery systems, the use of this compound in combination with other anti-cancer agents, and the use of this compound in tissue engineering applications.
Synthesemethoden
The synthesis of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves a multi-step process that includes the use of solid-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid that is sequentially coupled with other amino acids to form a peptide chain. In the case of this compound, the isoleucine and proline residues are coupled to form the peptide chain, followed by the addition of the ethoxycarbonyloxirane-2-carbonyl group. The final product is then cleaved from the resin and purified using HPLC.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, this compound can be used as a carrier molecule to deliver drugs to specific cells or tissues. This compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used in tissue engineering to promote cell proliferation and differentiation.
Eigenschaften
CAS-Nummer |
134447-97-5 |
|---|---|
Molekularformel |
C23H34F3NO5S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O7/c1-4-9(3)11(15(21)19-8-6-7-10(19)16(22)23)18-14(20)12-13(26-12)17(24)25-5-2/h9-13H,4-8H2,1-3H3,(H,18,20)(H,22,23)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
RFNNDNGXWCBNGK-VLJOUNFMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2[C@H](O2)C(=O)OCC |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
Synonyme |
(S)-1-((S)-2-(((2S,3S)-3-ethoxycarbonyl-oxiranecarbonyl)-amino)-3-methyl-pentanoyl)-pyrrolidine-2-carboxylic acid CA 030 CA-030 EtO-(2S,3S)-tEps-Ile-Pro-OH N-(3-ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
